molecular formula C12H12O4 B13167141 (2E)-3-(7-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid

(2E)-3-(7-Hydroxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid

Cat. No.: B13167141
M. Wt: 220.22 g/mol
InChI Key: MYMVPQZDVVFRRF-DAFODLJHSA-N
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Description

3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of a hydroxy group and a propenoic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid can be achieved through various synthetic routes. One common method involves the condensation of 7-hydroxy-3,4-dihydro-2H-1-benzopyran with acrolein under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the propenoic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(7-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid.

    Reduction: Formation of 3-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one
  • 3-(3,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenyl oxidanesulfonic acid
  • Trolox

Uniqueness

3-(7-Hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid is unique due to its specific combination of a hydroxy group and a propenoic acid moiety. This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(E)-3-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H12O4/c13-10-3-2-9-5-8(1-4-12(14)15)7-16-11(9)6-10/h1-4,6,8,13H,5,7H2,(H,14,15)/b4-1+

InChI Key

MYMVPQZDVVFRRF-DAFODLJHSA-N

Isomeric SMILES

C1C(COC2=C1C=CC(=C2)O)/C=C/C(=O)O

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C=CC(=O)O

Origin of Product

United States

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